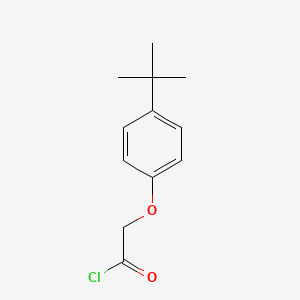

4-tert-Butylphenoxyacetyl chloride

Descripción general

Descripción

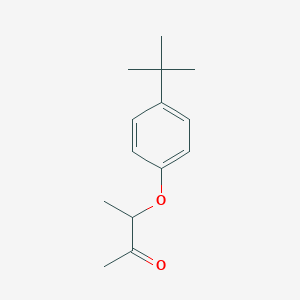

4-tert-Butylphenoxyacetyl chloride is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Oligonucleotide Synthesis

- 4-tert-Butylphenoxyacetyl chloride is used as a protecting group for N-protection of nucleoside bases during oligonucleotide synthesis. Its use facilitates the removal of protecting groups under mild conditions, thereby reducing depurination of deoxyadenosine residues and minimizing premature desilylation leading to chain degradation during post-synthesis workup of synthetic RNA (Sinha et al., 1993).

Synthesis of Fullerene Derivatives

- The compound is instrumental in the synthesis of [60]fullerenoacetyl chloride, a versatile precursor for fullerene derivatives. This acid chloride reacts smoothly with various alcohols under mild conditions to yield corresponding esters, including fullerene-biomolecule hybrids (Ito et al., 2003).

Uranyl Ion Detection

- In a study exploring the detection of uranyl ions, membranes of 4-tert-butylcalix[6]arene with this compound in a poly(vinyl chloride) (PVC) matrix were used for creating uranyl-selective sensors. These sensors showed moderate selectivity over various mono-, bi-, and trivalent cations and could be employed for estimating uranium in nonaqueous mediums (Gupta et al., 1999).

Synthesis of Glycoconjugates

- The compound is utilized in the synthesis of glycoconjugates, offering a route for the selective protection of D-glucal and D-galactal. This enables the synthesis of 2-azido-2-deoxy-gluco- and -galactopyranosyl donors, crucial for glycoconjugate synthesis (Kinzy & Schmidt, 1987).

Environmental Analysis

- This compound is used in environmental analysis, specifically in a rapid and solvent-free procedure for determining alkylphenols in aqueous samples. The method involves in-situ acetylation and microwave-assisted headspace solid-phase microextraction (Wu et al., 2012).

Generation of Phenoxyl Radicals

- Aryloxy oxalyl chlorides, including derivatives of this compound, are used for the unimolecular generation of phenoxyl-based radicals. This is relevant in contexts where such radicals are required for chemical synthesis or analysis (Lahti et al., 1996).

Mecanismo De Acción

Safety and Hazards

4-tert-Butylphenoxyacetyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical. It should be used only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-(4-tert-butylphenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)9-4-6-10(7-5-9)15-8-11(13)14/h4-7H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFTNMBDQWVPSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346324 | |

| Record name | 4-tert-Butylphenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90734-55-7 | |

| Record name | 4-tert-Butylphenoxyacetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(Trifluoromethoxy)phenyl]acetamide](/img/structure/B1297679.png)